2-(4-Biphenylyl)-6-phenylbenzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

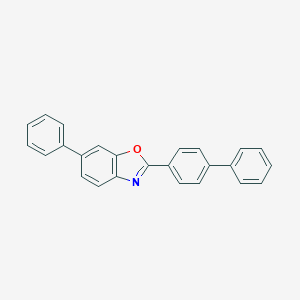

6-phenyl-2-(4-phenylphenyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO/c1-3-7-18(8-4-1)20-11-13-21(14-12-20)25-26-23-16-15-22(17-24(23)27-25)19-9-5-2-6-10-19/h1-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISWLZYHZLVSMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066155 |

Source

|

| Record name | Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow crystals. |

Source

|

| Record name | 2-(4-Biphenyl)-6-phenylbenzoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17064-47-0 |

Source

|

| Record name | 2-(4′-Biphenylyl)-6-phenylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17064-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-(1,1'-biphenyl)-4-yl-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017064470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-biphenylyl)-6-phenyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Biphenylyl)-6-phenylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis protocol for 2-(4-biphenylyl)-6-phenylbenzoxazole, a heterocyclic compound with significant research interest. The synthesis is primarily based on the established methodology of condensing a substituted o-aminophenol with a carboxylic acid, followed by cyclodehydration to form the benzoxazole ring.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process. The first step involves the preparation of the key precursors: 2-amino-5-phenylphenol and 4-biphenylcarbonyl chloride. The second step is the condensation of these precursors, followed by an intramolecular cyclization to yield the final product.

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

A. Synthesis of Precursors

1. Synthesis of 2-amino-5-phenylphenol

The synthesis of 2-amino-5-phenylphenol can be achieved through the reduction of 2-amino-5-nitrophenol.

-

Reaction Scheme:

Caption: Synthesis of 2-amino-5-phenylphenol.

-

Protocol:

-

In a suitable reaction vessel, dissolve 2-amino-5-nitrophenol in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or use a suitable hydrogen source like ammonium formate.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-amino-5-phenylphenol, which can be purified by recrystallization.

-

2. Synthesis of 4-Biphenylcarbonyl Chloride

4-Biphenylcarbonyl chloride is prepared from commercially available 4-biphenylcarboxylic acid.

-

Reaction Scheme:

Caption: Synthesis of 4-biphenylcarbonyl chloride.

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-biphenylcarboxylic acid.

-

Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure.

-

The resulting crude 4-biphenylcarbonyl chloride is often used in the next step without further purification.

-

B. Synthesis of this compound

The final product is synthesized by the condensation of 2-amino-5-phenylphenol and 4-biphenylcarbonyl chloride, followed by thermal cyclization.

-

Reaction Scheme:

An In-depth Technical Guide to Poly(p-phenylene benzobisoxazole) (PBBO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(p-phenylene benzobisoxazole), commonly known as PBBO or PBO, is a high-performance rigid-rod isotropic crystal polymer. It is a member of the benzazole polymer family, characterized by a heterocyclic benzobisoxazole group in its main chain structure. This unique molecular arrangement, featuring conjugated benzobisoxazole and phenyl rings, results in extended π-electron delocalization and significant molecular rigidity.[1] First developed in the 1980s, PBO is renowned for its exceptional mechanical and thermal properties, making it one of the strongest man-made fibers available.[2] Commercially, it is produced by Toyobo™ under the trade name Zylon®.[2] This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of PBBO, tailored for a technical audience.

Chemical Structure

The remarkable properties of PBBO are a direct result of its rigid, rod-like molecular structure. The repeating unit consists of a p-phenylene ring linked to two benzobisoxazole units. This structure leads to a highly ordered, crystalline morphology.

Caption: Chemical structure of the Poly(p-phenylene benzobisoxazole) repeating unit.

Physicochemical Properties

PBBO is available in two main grades: Standard Modulus (AS) and High Modulus (HM). The HM grade undergoes additional processing to achieve higher stiffness. The key properties are summarized in the tables below.

Mechanical Properties

PBBO fibers exhibit exceptional tensile strength and modulus, outperforming many other high-performance fibers.[2][3] However, they have relatively poor compressive strength.[2]

| Property | Standard Modulus (AS) | High Modulus (HM) | Unit |

| Tensile Strength | 5.8[4] | 5.8[4] | GPa |

| Tensile Modulus | 180[3][4] | 270[3][4] | GPa |

| Elongation at Break | 3.5[3][4][5] | 2.5[3][4][5] | % |

| Specific Gravity | 1.54[3][4][5] | 1.56[3][4][5] | - |

| Creep | Very Low[2] | Very Low[2] | - |

Thermal Properties

One of the most notable characteristics of PBBO is its outstanding thermal stability, with a high decomposition temperature and excellent flame resistance.[2]

| Property | Value | Unit |

| Decomposition Temperature | ~650[3] | °C |

| Limiting Oxygen Index (LOI) | 68[3] | % |

| Coefficient of Thermal Expansion (HM) | -6 | ppm/°C |

| Moisture Regain (AS) | 2.0[4][5] | % |

| Moisture Regain (HM) | 0.6[4][5] | % |

Chemical Resistance

PBBO offers good resistance to a range of chemicals, although its strength can be compromised by strong acids and alkalis, particularly at elevated temperatures.[2][5]

| Chemical Class | Resistance | Notes |

| Acids | Fair | Strength loss in HCl, HNO₃, and H₂SO₄.[5] |

| Alkalis | Fair | Attacked by strong alkalis at high temperatures or concentrations.[5] |

| Organic Solvents | Good | Generally resistant, but strength loss has been observed in NaOCl.[5] |

A significant drawback of PBBO is its poor resistance to ultraviolet (UV) radiation, which leads to a degradation of its mechanical properties upon exposure to sunlight.[2]

Synthesis of PBBO Fibers

The synthesis of PBBO is a multi-step process involving polycondensation followed by a spinning process to form fibers.

Experimental Protocol: Synthesis of PBBO

The following is a generalized experimental protocol for the synthesis of PBBO fibers:

-

Monomer Preparation: The primary monomers for PBBO synthesis are 4,6-diaminoresorcinol (DAR) and terephthalic acid (TPA).[6] These are typically used to form a salt complex.

-

Polycondensation:

-

The DAR-TPA salt is added to a reaction vessel containing poly(phosphoric acid) (PPA) which acts as both a solvent and a catalyst.[6]

-

The mixture is stirred under a nitrogen atmosphere.

-

The temperature is gradually increased in a stepwise manner. For example, the reaction may be held at 80°C for 2 hours, then raised to 120°C for 2 hours, 140°C for 6-10 hours, 170°C for 8 hours, and finally 190°C for 2 hours.

-

During this process, the polycondensation reaction occurs, and the PBBO polymer chains grow in length. At temperatures between 180-200°C, the polymer solution begins to form a liquid crystal state.[6]

-

-

Fiber Spinning:

-

The highly viscous PBBO/PPA solution (dope) is then subjected to a dry-jet wet-spinning process.[6]

-

The dope is extruded through a spinneret into an air gap and then into a coagulation bath (typically water). This process aligns the rigid polymer chains, leading to the high strength and modulus of the resulting fibers.

-

-

Purification and Drying:

-

The spun fibers are thoroughly washed with water to remove the PPA.

-

The purified fibers are then dried in a vacuum oven at an elevated temperature (e.g., 60°C).

-

-

Post-Treatment (for HM grade):

-

To produce the High Modulus (HM) grade, the as-spun (AS) fibers undergo a further heat treatment under tension. This process further improves the molecular orientation and crystallinity of the fibers.

-

Caption: Generalized experimental workflow for the synthesis of PBBO fibers.

Structure-Property Relationships

The exceptional properties of PBBO are intrinsically linked to its unique molecular structure. The rigid-rod nature of the polymer chains and the strong intermolecular interactions result in a highly ordered and crystalline fiber.

Caption: Logical relationship between PBBO's structure and its key properties.

Characterization Methods

A variety of analytical techniques are employed to characterize the structure and properties of PBBO fibers:

-

Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm its chemical structure.

-

Raman Spectroscopy: To further investigate the molecular structure and orientation.

-

X-ray Diffraction (XRD): To determine the crystalline structure and degree of crystallinity of the fibers.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.

-

Differential Scanning Calorimetry (DSC): To study the thermal transitions of the polymer.

-

Scanning Electron Microscopy (SEM): To examine the surface morphology of the fibers.

-

Tensile Testing: To measure the mechanical properties such as tensile strength, modulus, and elongation at break.

Applications

The unique combination of high strength, high modulus, and excellent thermal stability makes PBBO a material of choice for a wide range of demanding applications, including:

-

Aerospace and Defense: Used in ballistic protection (body armor), reinforcement for composites, and components for spacecraft.

-

Industrial: Protective apparel (e.g., for firefighters and industrial workers), high-temperature filtration, and reinforcement for rubber products.

-

Sports and Recreation: Used in high-performance sporting goods such as tennis rackets, bicycle frames, and sails.

Conclusion

Poly(p-phenylene benzobisoxazole) is a remarkable high-performance polymer with a unique combination of properties derived from its rigid-rod molecular structure. Its exceptional strength, modulus, and thermal stability have established it as a critical material in numerous advanced applications. However, its limitations, particularly its poor UV and compressive strength, must be carefully considered during material selection and application design. Ongoing research continues to explore ways to mitigate these weaknesses and further expand the utility of this exceptional polymer.

References

Spectroscopic Data Analysis of 2-(4-Biphenylyl)-6-phenylbenzoxazole (CAS Number: 17064-47-0)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the available spectroscopic data for the chemical compound 2-(4-biphenylyl)-6-phenylbenzoxazole, identified by CAS number 17064-47-0. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and scientific investigation by presenting key analytical data and methodologies.

Compound Identification

-

Synonyms: PBBO[2]

Spectroscopic Data

A comprehensive analysis of the spectroscopic data is crucial for the structural elucidation and characterization of this compound. The following sections present the available data for mass spectrometry, with a discussion on infrared and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 1: Mass Spectrometry Peak List for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 347.0 | 100.0 (Molecular Ion) |

| 348.0 | 27.6 |

| 349.0 | 3.9 |

| 319.0 | 1.7 |

| 173.5 | 8.8 |

| 168.0 | 1.0 |

| 166.0 | 1.0 |

| 153.0 | 1.2 |

| 152.0 | 2.6 |

| 151.0 | 1.1 |

| 141.0 | 1.0 |

| 140.0 | 7.7 |

| 139.0 | 16.4 |

| 114.0 | 1.0 |

| 18.0 | 8.6 |

| 17.0 | 1.5 |

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR data are essential for the complete structural assignment of this compound. However, specific chemical shifts (δ) and coupling constants (J) are not publicly accessible at the time of this report. The ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, corresponding to the various protons on the phenyl and biphenyl rings. The ¹³C NMR spectrum would similarly display a number of signals corresponding to the unique carbon atoms in the molecule.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound. These methodologies are intended to provide a foundational understanding for researchers to develop more specific protocols based on the available instrumentation and sample characteristics.

Mass Spectrometry Protocol

-

Sample Preparation: A small amount of the solid sample is dissolved in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Ionization: Electron Ionization (EI) is a common technique for the analysis of small organic molecules. The sample solution is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powder mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. The positions and intensities of the absorption bands are then analyzed to identify the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Spectral Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.

-

Data Processing: The FID is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, integration (for ¹H), and coupling constants are then analyzed to determine the molecular structure.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

References

2-(4-Biphenylyl)-6-phenylbenzoxazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Biphenylyl)-6-phenylbenzoxazole, also known as PBBO. It includes detailed information on its molecular characteristics, a representative synthesis protocol, and a methodology for its application as a fluorescent probe in cellular imaging.

Core Molecular and Physical Data

This compound is a highly fluorescent organic compound with significant applications in materials science and biotechnology. Its rigid, planar structure contributes to its strong fluorescence and high thermal stability.[1]

The key quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₁₇NO | [2][3][4][5] |

| Molecular Weight | 347.41 g/mol | [2][3][4][5] |

| CAS Number | 17064-47-0 | [2][3][5] |

| EC Number | 241-125-2 | [4][5] |

| Physical Form | White to light yellow solid/crystals | [4] |

| Melting Point | 198-199 °C | |

| Purity (TLC) | ≥98.0% |

Experimental Protocols

Representative Synthesis Protocol

The synthesis of 2-arylbenzoxazoles, such as PBBO, is commonly achieved via the condensation and subsequent cyclization of a substituted 2-aminophenol with an aromatic carboxylic acid or its derivative.[6] The following is a representative protocol for the synthesis of this compound from 2-amino-5-phenylphenol and 4-biphenylcarboxylic acid.

Reactants:

-

2-amino-5-phenylphenol

-

4-biphenylcarboxylic acid

-

Polyphosphoric acid (PPA) or a similar condensing agent/solvent.

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of 2-amino-5-phenylphenol and 4-biphenylcarboxylic acid.

-

Reaction: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to act as both a solvent and a dehydrating condensation agent.

-

Heating: Heat the reaction mixture under a nitrogen atmosphere to approximately 200-220 °C. Maintain this temperature with stirring for 4-6 hours to ensure the completion of the condensation and cyclodehydration reaction.

-

Quenching: After the reaction is complete, allow the mixture to cool to around 100 °C. Carefully and slowly pour the hot mixture into a large beaker of vigorously stirred ice water. This will precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. Subsequently, wash with a small amount of cold methanol to remove residual impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a toluene/ethanol mixture to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Caption: Workflow for the synthesis of this compound.

Protocol for Use as a Fluorescent Probe

Due to its hydrophobic nature and strong fluorescence, PBBO is suitable for imaging lipid-rich structures within cells, such as lipid droplets. The following protocol outlines its use in fluorescence microscopy.

Materials:

-

PBBO stock solution (e.g., 1 mM in DMSO).

-

Cultured cells on coverslips or in imaging dishes.

-

Phosphate-buffered saline (PBS).

-

Cell culture medium (phenol red-free for imaging).

-

Formaldehyde solution (e.g., 4% in PBS for fixation, optional).

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter).

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).

-

Probe Preparation: Prepare a working solution of PBBO by diluting the stock solution in a phenol red-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Staining: Remove the existing culture medium from the cells and wash them once with PBS. Add the PBBO working solution to the cells and incubate for 15-30 minutes at 37 °C, protected from light.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with PBS to remove excess probe and reduce background fluorescence.

-

Imaging: Add fresh phenol red-free medium or PBS to the cells. Image the stained cells using a fluorescence microscope. PBBO is typically excited by UV or near-UV light (~350 nm) and emits in the blue region of the spectrum (~390-425 nm).[7]

-

(Optional) Fixation: If fixation is required, cells can be fixed with 4% formaldehyde in PBS for 10-15 minutes at room temperature after the staining and washing steps.

-

Data Analysis: Acquire images and analyze the fluorescence intensity and localization to study the distribution and morphology of the stained cellular structures.

Caption: Experimental workflow for cellular imaging using PBBO as a fluorescent probe.

Applications in Research

This compound is a versatile compound primarily utilized for its unique optical properties.[1]

-

Organic Light Emitting Diodes (OLEDs): Its high thermal stability and strong fluorescence make it a valuable material in OLED technology, where it can serve as an efficient light-emitting layer, enhancing color purity and device performance.[1]

-

Fluorescent Probes: In biological research, it is employed as a fluorescent probe for imaging. Its hydrophobic nature allows it to readily stain lipid-rich environments, such as cellular membranes and lipid droplets, enabling the study of cellular processes with high sensitivity.[1]

-

Liquid Scintillation: PBBO is also well-suited for use as a scintillator reagent, where it converts the energy from ionizing radiation into detectable light pulses.[7]

References

- 1. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound BioReagent, scintillation, = 98.0 TLC 17064-47-0 [sigmaaldrich.com]

An In-Depth Technical Guide on the Photophysical Properties of 2-(4-Biphenylyl)-6-phenylbenzoxazole

A Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the photophysical properties of 2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO), a fluorescent compound with significant potential in materials science and biomedical research. This document details its synthesis, absorption and emission characteristics, and provides established protocols for their measurement. The quantitative photophysical data are presented in a clear tabular format to facilitate comparison and application. Furthermore, key experimental and logical workflows are illustrated with diagrams to enhance understanding.

Introduction

This compound (PBBO) is a noteworthy organic fluorophore characterized by its robust chemical and thermal stability, and strong fluorescence. Its molecular architecture, featuring a biphenyl group at the 2-position and a phenyl group at the 6-position of a benzoxazole core, imparts a rigid and planar structure that dictates its distinct photophysical behavior. These attributes make PBBO a compelling candidate for applications such as an emitter in organic light-emitting diodes (OLEDs) and as a fluorescent probe for biological investigations. This guide aims to be a thorough resource for professionals in research and drug development by consolidating the available data on the synthesis and photophysical characteristics of PBBO.

Synthesis of this compound

The synthesis of 2,6-disubstituted benzoxazoles like PBBO can be achieved through the condensation of an appropriately substituted 2-aminophenol with an aromatic aldehyde or carboxylic acid derivative. A general and efficient method for the synthesis of 2-arylbenzoxazoles involves the reaction of a 2-aminophenol with an aromatic aldehyde in the presence of a suitable catalyst. For the specific synthesis of PBBO, the key precursors would be 3-amino-[1,1'-biphenyl]-4-ol and 4-biphenylcarboxaldehyde.

A plausible synthetic route is outlined below:

Photophysical Properties

The photophysical properties of PBBO are characterized by its absorption of ultraviolet light and subsequent emission of visible light. These properties are influenced by the solvent environment due to solvatochromic effects.

Absorption and Emission Spectra

In an ethanol solution, this compound exhibits an absorption spectrum with a maximum in the UV region. Upon excitation, it displays a prominent fluorescence emission band with a peak maximum at approximately 398 nm. In the solid microcrystalline state, the emission spectrum is broadened. The aggregation of PBBO molecules in constrained environments, such as Langmuir-Blodgett films, can lead to the formation of J-type aggregates and excimeric emission, which are characterized by red-shifted absorption and broad, structureless emission bands, respectively.

Quantitative Photophysical Data

| Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |

| Ethanol | - | ~398 | Data not available | Data not available | Data not available |

| Microcrystal | - | Broad emission | - | - | - |

Note: The available data is limited. Further experimental work is required to fully characterize the photophysical properties of PBBO in various solvents.

Experimental Protocols

The following sections detail the standard experimental procedures for the characterization of the photophysical properties of fluorescent compounds like PBBO.

Synthesis of 2-Arylbenzoxazoles (General Protocol)

This protocol describes a general method for the synthesis of 2-arylbenzoxazoles from a 2-aminophenol and an aromatic aldehyde.

UV-Vis Absorption and Fluorescence Spectroscopy

The absorption and emission spectra of PBBO are recorded using a spectrophotometer and a spectrofluorometer, respectively.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a standard of known quantum yield.

Measurement of Excited-State Lifetime

The excited-state lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is commonly measured using Time-Correlated Single Photon Counting (TCSPC).

Conclusion

This compound is a fluorescent molecule with promising photophysical properties for various advanced applications. This technical guide has summarized the available information on its synthesis and photophysical characteristics, and provided standardized protocols for its characterization. While some fundamental data, particularly in a range of solvents, remains to be fully elucidated, the information presented here provides a solid foundation for researchers and professionals working with this compound. Further investigation into its photophysical behavior in diverse environments will undoubtedly expand its utility in materials science and as a fluorescent probe in the life sciences.

Unveiling the Luminescent Core: A Technical Guide to the Quantum Yield of 2-(4-Biphenylyl)-6-phenylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core photophysical properties of 2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO), with a primary focus on its fluorescence quantum yield. PBBO, a member of the phenylbenzoxazole family, is a well-regarded organic scintillator and a component in organic light-emitting diodes (OLEDs), underscoring its significant luminescent characteristics. Understanding its quantum yield is paramount for optimizing its performance in these and other potential applications, including as a fluorescent probe in biological imaging and drug development.

Core Concepts in Photoluminescence

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield signifies a more efficient conversion of absorbed light into emitted light, resulting in brighter fluorescence. This property is intrinsically linked to the molecular structure and the surrounding environment of the fluorophore.

Quantitative Data on Phenylbenzoxazole Derivatives

| Compound | Photoluminescence Quantum Yield (Φ) | Solvent/Medium | Reference |

| 2-Phenylbenzoxazole (PBO) | 0.26 | Not Specified | [1] |

| This compound (PBBO) | Data not available in surveyed literature | - | - |

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield is a critical experimental procedure in photophysics. Two primary methods are employed: the relative method and the absolute method.

Relative Quantum Yield Measurement

This is the more common method and involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G). The standard should have absorption and emission spectra that overlap with the sample.

-

High-purity solvents.

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the test compound (PBBO) in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the standard and the sample.

-

Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Absolute Quantum Yield Measurement

This method directly measures the quantum yield without the need for a reference standard by using an integrating sphere to collect all the emitted light from the sample.

Materials and Equipment:

-

Spectrofluorometer equipped with an integrating sphere.

-

Light source with a known spectral distribution.

-

Calibrated detector.

Procedure:

-

Measurement of Scattered Light: A spectrum of the excitation light scattered by a blank sample (solvent only) is recorded.

-

Measurement of Sample Emission: The sample is placed in the integrating sphere and excited at the desired wavelength. The instrument measures both the scattered excitation light and the emitted fluorescence.

-

Data Analysis: The quantum yield is calculated by taking the ratio of the integrated intensity of the emitted fluorescence to the integrated intensity of the absorbed light (the difference between the scattered light from the blank and the scattered light from the sample).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the relative quantum yield determination method.

References

Absorption and Emission Spectra of 2-(4-biphenylyl)-6-phenylbenzoxazole (PBBO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-biphenylyl)-6-phenylbenzoxazole, commonly known as PBBO, is a fluorescent organic compound widely utilized for its distinctive photophysical properties. As a member of the benzoxazole family, PBBO's rigid, conjugated structure gives rise to strong absorption in the ultraviolet region and intense fluorescence emission. These characteristics make it a valuable material in various scientific and technological applications, including as a scintillator for detecting ionizing radiation, a fluorescent probe in biological imaging, and an emissive component in organic light-emitting diodes (OLEDs).[1]

This technical guide provides an in-depth overview of the absorption and emission spectra of PBBO. It includes a summary of its key photophysical parameters, detailed experimental protocols for spectral measurements, and logical diagrams to illustrate the processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals working with or considering the use of PBBO.

Chemical Structure and Properties

The chemical structure of PBBO is characterized by a central benzoxazole core with a biphenyl group at the 2-position and a phenyl group at the 6-position.

Molecular Formula: C₂₅H₁₇NO[2] Molecular Weight: 347.41 g/mol [2] Appearance: White to light beige powder[1] Melting Point: 198 - 202 °C[1]

Spectroscopic Data

The photophysical properties of PBBO are highly dependent on its molecular environment, particularly the polarity of the solvent. The following sections and tables summarize the available data on its absorption and emission spectra.

Absorption and Emission Spectra in Ethanol

The absorption and emission spectra of PBBO in ethanol are presented below. The absorption spectrum is characterized by a strong band in the UV region, while the emission spectrum shows a well-defined vibronic structure.

The following data is based on spectra from Hussain et al., 2005.[3]

Quantitative Spectroscopic Data

Table 1: Summary of Absorption and Emission Maxima of PBBO in Various Solvents

| Solvent System | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Reference |

| Ethanol | ~340 | ~398, ~419 | [3] |

| Acetonitrile:Methanol | Not Available | 390 | Sigma-Aldrich |

| Water | Not Available | 425 | Sigma-Aldrich |

Experimental Protocols

The following protocols are based on methodologies described in the literature for the characterization of PBBO and similar fluorescent compounds.[3]

Preparation of PBBO Solution

-

Material Purification: High-purity PBBO is essential for accurate spectroscopic measurements. Commercially available PBBO (e.g., from Sigma-Aldrich, ≥98.0% purity) can be further purified by vacuum sublimation followed by repeated recrystallization.[3]

-

Solvent Selection: Use spectral grade solvents (e.g., ethanol, 99.5% purity) to minimize interference from impurities.

-

Solution Preparation: Prepare a stock solution of PBBO in the desired solvent. From the stock solution, prepare a dilute solution with a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

Measurement of Absorption Spectrum

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 25) is suitable for these measurements.[3]

-

Procedure: a. Fill a quartz cuvette with the pure solvent to record a baseline. b. Rinse and fill the cuvette with the PBBO solution. c. Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). d. The instrument will automatically subtract the baseline from the sample spectrum.

Measurement of Emission Spectrum

-

Instrumentation: A spectrofluorometer (e.g., Perkin Elmer LS 55) is used for fluorescence measurements.[3]

-

Procedure: a. Fill a four-sided polished quartz cuvette with the PBBO solution. b. Place the cuvette in the sample holder of the spectrofluorometer. c. Set the excitation wavelength to the absorption maximum of PBBO (e.g., ~340 nm in ethanol). d. Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 350-600 nm) to record the fluorescence spectrum.

Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate the key processes and logical relationships in the spectroscopic analysis of PBBO.

Caption: Workflow for the spectroscopic analysis of PBBO.

Caption: Simplified Jablonski diagram for PBBO photophysics.

Conclusion

This compound (PBBO) is a robust fluorophore with significant potential in various research and industrial applications. Its strong UV absorption and intense blue fluorescence are central to its utility. This guide has summarized the key spectroscopic characteristics of PBBO and provided standardized protocols for their measurement. While specific quantitative data for molar absorptivity and quantum yield remain to be definitively established in the literature, the provided spectral data and methodologies offer a solid foundation for researchers utilizing this compound. Further characterization of PBBO's photophysical parameters in a wider range of environments would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Handbook of florescence spectra of Aromatic Molecules - 2nd Edition | Elsevier Shop [shop.elsevier.com]

- 3. Handbook of fluorescence spectra of aromatic molecules | Item Details | Research Catalog | NYPL [web.nypl.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. researchgate.net [researchgate.net]

2-(4-Biphenylyl)-6-phenylbenzoxazole material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for 2-(4-Biphenylyl)-6-phenylbenzoxazole

This technical guide provides a comprehensive overview of the material safety data for this compound, also known as PBBO. The information is intended for researchers, scientists, and professionals in drug development and materials science who may handle or utilize this compound.

Chemical Identification

This compound is a fluorescent compound with applications in scintillation counting, organic light-emitting diodes (OLEDs), and as a fluorescent probe.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | PBBO, 2-(4'-Biphenyl)-6-phenylbenzoxazole, 2-[1,1'-Biphenyl]-4-yl-6-phenylbenzoxazole[2][3][4] |

| CAS Number | 17064-47-0[2][4][5] |

| Molecular Formula | C25H17NO[2][4] |

| Molecular Weight | 347.41 g/mol [3][4][5] |

| EC Number | 241-125-2[3][5] |

Physical and Chemical Properties

The compound is a solid at room temperature and has low water solubility.

| Property | Value |

| Appearance | White to light yellow crystals[2][6][7] |

| Melting Point | 198-199 °C[3][5] |

| Solubility | Insoluble in water |

| Density | 1.1510 (rough estimate)[3] |

| Flash Point | Not applicable[5] |

Hazard Identification and Safety

Warning: This substance is considered harmful if swallowed, inhaled, or absorbed through the skin, and it causes irritation.[2] There is insufficient data to assign complete numerical SAF-T-DATA ratings.[2]

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed[8] |

| Skin Contact | Causes irritation, harmful if absorbed through skin[2] |

| Eye Contact | Causes irritation[2] |

| Inhalation | Harmful if inhaled[2] |

Logical Flow for Hazard Response

Caption: Logical workflow for responding to an exposure event.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to minimize risk.

| Aspect | Recommendation |

| Handling | Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[2] Handle in accordance with good industrial hygiene and safety practices.[9] |

| Storage | Keep container tightly closed.[2] Suitable for any general chemical storage area.[2] Store in a well-ventilated place.[9] |

| Incompatible Materials | Strong oxidizing agents.[3] |

| Personal Protective Equipment (PPE) | Safety goggles, gloves, and impervious clothing.[2] A type N95 (US) dust mask is also recommended.[5][10] |

Fire-Fighting and First Aid Measures

| Measure | Protocol |

| Extinguishing Media | Use water spray, carbon dioxide, dry chemical, or ordinary foam.[2] |

| Fire-Fighting Procedures | Firefighters should wear proper protective equipment and a self-contained breathing apparatus with a full facepiece operated in positive pressure mode.[2] |

| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.[2] |

| First Aid: Ingestion | If conscious, immediately induce vomiting. Call a physician.[2] |

| First Aid: Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[9] |

| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9] |

Experimental Protocols and Applications

While specific, detailed experimental protocols for drug development are not publicly available, the primary applications of this compound are in materials science. It is noted for its use as a scintillator reagent and in the study of Langmuir-Blodgett films.[10][11]

General Experimental Workflow: Fluorescence Spectroscopy

The following diagram outlines a general workflow for studying the fluorescent properties of this compound in a laboratory setting.

Caption: General workflow for fluorescence spectroscopy of PBBO.

Toxicological and Ecological Information

There is limited documented information on the toxicological effects of overexposure.[2] The toxicological properties have not been fully investigated.[9] It is advised not to empty this chemical into drains.[9] Due to its low water solubility, it is not likely to be mobile in the environment.[9]

Stability and Reactivity

The compound is stable under normal conditions.[3][9] It is incompatible with strong oxidizing agents.[3] Hazardous polymerization does not occur.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. tagis.dep.wv.gov [tagis.dep.wv.gov]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. This compound BioReagent, scintillation, = 98.0 TLC 17064-47-0 [sigmaaldrich.com]

- 6. This compound | 17064-47-0 [chemicalbook.com]

- 7. 2-(4-Biphenyl)-6-phenylbenzoxazole | C25H17NO | CID 86930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound BioReagent, scintillation, = 98.0 TLC 17064-47-0 [sigmaaldrich.com]

- 11. sahussaintu.wordpress.com [sahussaintu.wordpress.com]

Methodological & Application

Application Notes and Protocols: PBBO as a Fluorescent Probe for DNA Detection

User Request Fulfillment Status: Unable to Proceed

Following a comprehensive search of available scientific literature and resources, we were unable to identify a fluorescent probe designated as "PBBO" for the application of DNA detection. The search yielded no specific data regarding its chemical structure, mechanism of action, quantitative performance metrics, or established experimental protocols in the context of nucleic acid sensing.

The acronym "PBO" was identified in unrelated scientific contexts, most notably as piperonyl butoxide, a synergist used in insecticides, and in one instance as a fluorescent probe for thiophenol detection. Additionally, a probe named "D-BBO" was found in the literature as a sensor for hydrogen peroxide. However, none of these findings pertain to the use of a "PBBO" probe for DNA detection.

Therefore, we are unable to generate the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. The core requirements of the user's request cannot be met without foundational information on the existence and characteristics of PBBO as a fluorescent probe for DNA.

We recommend that the user verify the name and acronym of the fluorescent probe. If "PBBO" is a novel or proprietary compound not yet described in publicly accessible literature, the necessary information for generating these documents would need to be provided from internal research and development data. Should a corrected name or relevant literature be provided, we would be pleased to revisit this request.

Application Notes and Protocols for Measuring PBBO Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBBO, or 2-(4-biphenylyl)-6-phenyl benzoxazole, is a fluorescent probe belonging to the benzoxazole family of dyes. Benzoxazole derivatives are recognized for their robust fluorescence properties and are increasingly utilized in various scientific and biomedical applications, including as fluorescent probes for cellular imaging and as materials in organic light-emitting diodes (OLEDs).[1][2] This document provides detailed application notes and experimental protocols for the measurement of PBBO fluorescence, catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties of PBBO

| Property | Value | Reference |

| Chemical Name | 2-(4-biphenylyl)-6-phenyl benzoxazole | [1] |

| Synonyms | PBBO | [2] |

| CAS Number | 17064-47-0 | [2] |

| Molecular Formula | C₂₅H₁₇NO | [2] |

| Molecular Weight | 347.41 g/mol | [2] |

| Appearance | White to light beige powder | [2] |

| Melting Point | 198 - 202 °C | [2] |

Spectroscopic Properties of PBBO

The fluorescence of PBBO, like many benzoxazole derivatives, can be influenced by the solvent environment.[3][4] The following table summarizes the available spectroscopic data for PBBO.

| Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) |

| Ethanol | ~340 nm | ~398 nm, 419 nm | Not Reported | Not Reported |

| Acetonitrile | Not Reported | ~390 nm | Not Reported | Not Reported |

| Water | Not Reported | ~425 nm | Not Reported | Not Reported |

Experimental Protocols

General Protocol for Measuring PBBO Fluorescence Spectra

This protocol outlines the fundamental steps for acquiring the excitation and emission spectra of PBBO in a chosen solvent.

Materials:

-

PBBO powder

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO)

-

Volumetric flasks and pipettes

-

Quartz cuvette

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of PBBO (e.g., 1 mM) in the chosen solvent. Due to the aromatic nature of PBBO, it may be necessary to use a small amount of a co-solvent like DMSO for initial dissolution before diluting with the final solvent.

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution in the same solvent. The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 400 nm).

-

Scan a range of excitation wavelengths (e.g., 250-380 nm).

-

The peak of this spectrum will give the optimal excitation wavelength (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (e.g., 370-600 nm).

-

The peak of this spectrum will be the emission maximum (λem).

-

-

Data Analysis: Record the excitation and emission maxima.

Protocol for Determining Fluorescence Quantum Yield (Φf) of PBBO

The relative quantum yield of PBBO can be determined by comparing its fluorescence to a well-characterized standard with a known quantum yield in the same spectral region. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-visible region.

Materials:

-

PBBO solution (prepared as in Protocol 1)

-

Quantum yield standard solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of five concentrations for both PBBO and the standard, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence Emission:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.

-

Ensure identical instrument settings (e.g., slit widths) are used for all measurements.

-

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both PBBO and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of PBBO (Φ_PBBO) is calculated using the following equation:

Φ_PBBO = Φ_std * (m_PBBO / m_std) * (n_PBBO² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_PBBO and m_std are the slopes of the lines from the plots of integrated fluorescence intensity vs. absorbance for PBBO and the standard, respectively.

-

n_PBBO and n_std are the refractive indices of the solvents used for PBBO and the standard, respectively. If the same solvent is used, this term becomes 1.

-

Protocol for Measuring Fluorescence Lifetime (τ) of PBBO

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for measuring decay on the nanosecond timescale.[5]

Materials:

-

PBBO solution

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser or LED)

-

Appropriate emission filters

Procedure:

-

Sample Preparation: Prepare a dilute solution of PBBO as described in Protocol 1.

-

Instrument Setup:

-

Select a pulsed light source with an excitation wavelength close to the absorbance maximum of PBBO.

-

Use an emission filter to isolate the fluorescence of PBBO.

-

Calibrate the instrument using a standard with a known, short lifetime (e.g., a scattering solution like ludox).

-

-

Data Acquisition:

-

Acquire the fluorescence decay profile of the PBBO solution. Collect photons until a sufficient number of counts are in the peak channel to ensure good statistics.

-

-

Data Analysis:

-

Fit the decay curve to an exponential decay model to determine the fluorescence lifetime (τ). The decay can be mono- or multi-exponential.

-

General Protocol for Live-Cell Imaging with Benzoxazole-Based Probes

While a specific protocol for PBBO in cellular imaging is not widely documented, this general protocol for benzoxazole-based fluorescent probes can be adapted.[6][7] Optimization of dye concentration, incubation time, and imaging conditions will be necessary for specific cell lines and applications.

Materials:

-

PBBO stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

-

Dye Loading:

-

Prepare a working solution of PBBO in pre-warmed cell culture medium. The final concentration should be optimized, typically in the range of 1-10 µM. It is crucial to perform a concentration-dependent cytotoxicity assay to determine the optimal non-toxic concentration.

-

Remove the existing medium from the cells and replace it with the PBBO-containing medium.

-

Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

-

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound dye and reduce background fluorescence.

-

Imaging:

-

Mount the dish or coverslip on the fluorescence microscope.

-

Excite the cells using a light source appropriate for PBBO's excitation wavelength.

-

Capture images using an emission filter that matches PBBO's emission spectrum.

-

Minimize light exposure to reduce phototoxicity and photobleaching.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided for the spectroscopic properties of PBBO. As more experimental data is generated, similar tables should be created for quantum yield and fluorescence lifetime under different experimental conditions (e.g., various solvents, pH levels, and in the presence of biomolecules).

Concluding Remarks

PBBO is a promising fluorescent probe with strong emission characteristics. The protocols provided herein offer a comprehensive guide for its characterization and application in fluorescence-based assays. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and to contribute to the growing body of knowledge on this versatile fluorophore.

References

- 1. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes: 2-(4-Biphenylyl)-6-phenylbenzoxazole (BPBO) as an Electron Transport Layer in OLEDs

Introduction

2-(4-Biphenylyl)-6-phenylbenzoxazole, also known as PBBO, is a versatile organic compound recognized for its unique optical and electronic properties.[1] Its rigid, conjugated molecular structure, combined with high thermal stability, makes it a promising candidate for use in organic electronic devices.[1] Specifically, in Organic Light-Emitting Diodes (OLEDs), BPBO is investigated for its potential as an Electron Transport Layer (ETL). The primary role of an ETL is to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, while also blocking holes from passing through to the cathode, thereby promoting electron-hole recombination within the emissive zone.[2][3] The proper selection of an ETL material is critical for achieving high efficiency, low turn-on voltage, and long operational stability in OLED devices.

Physicochemical and Electronic Properties

A summary of the key properties of this compound (BPBO) is provided below. These characteristics are fundamental for its application in vacuum-deposited OLEDs.

| Property | Value | Reference(s) |

| Synonyms | PBBO | [4] |

| CAS Number | 17064-47-0 | [1][5] |

| Molecular Formula | C₂₅H₁₇NO | [1][5] |

| Molecular Weight | 347.41 g/mol | [1][5] |

| Appearance | White to light beige powder | [1] |

| Melting Point | 198 - 202 °C | [1] |

| Purity | ≥98.0% (TLC) | |

| HOMO Energy Level | Data not available in search results | |

| LUMO Energy Level | Data not available in search results | |

| Electron Mobility | Data not available in search results |

Note: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels are critical for determining the energy barriers for charge injection between layers in an OLED.[6][7][8] Electron mobility characterizes how quickly an electron moves through the material under an electric field and is a key performance indicator for an ETL.[9] These values for BPBO should be determined experimentally via techniques like cyclic voltammetry and time-of-flight measurements, respectively.

OLED Device Architecture and Function

In a typical multilayer OLED structure, the BPBO layer would be positioned between the emissive layer (EML) and the cathode. Its function is to receive electrons from the cathode (or an electron injection layer) and transport them to the EML for recombination with holes from the hole transport layer (HTL).

Caption: Figure 1: Diagram of a standard OLED multilayer structure.

Experimental Protocols

Protocol 1: Synthesis of this compound (BPBO)

This protocol describes a plausible synthetic route based on the common formation of benzoxazoles via condensation.

Principle: The synthesis involves the condensation reaction between 2-amino-4-phenylphenol and 4-biphenylcarboxaldehyde, followed by oxidative cyclization to form the benzoxazole ring.

Materials:

-

2-amino-4-phenylphenol

-

4-biphenylcarboxaldehyde

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Methanol (for recrystallization)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add 2-amino-4-phenylphenol (1 equivalent), 4-biphenylcarboxaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Solvent Addition: Add 150 mL of toluene to the flask.

-

Reflux: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

-

Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

-

Filtration: Collect the crude product by vacuum filtration and wash it with cold toluene to remove unreacted aldehyde.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent like methanol or ethanol to yield the final product as a white or light-beige powder.

-

Characterization: Confirm the identity and purity of the synthesized BPBO using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Protocol 2: Fabrication of a Multilayer OLED with a BPBO ETL

This protocol details the fabrication of a small-molecule OLED device using thermal evaporation in a high-vacuum environment.

Materials & Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Organic materials:

-

Hole Injection Layer (HIL): e.g., HAT-CN

-

Hole Transport Layer (HTL): e.g., NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine)

-

Emissive Layer (EML): e.g., Alq₃ (Tris(8-hydroxyquinolinato)aluminium)

-

Electron Transport Layer (ETL): BPBO

-

Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)

-

-

Cathode Material: Aluminum (Al)

-

High-vacuum thermal evaporation system (<10⁻⁶ Torr)

-

Substrate cleaning supplies (Deionized water, isopropanol, acetone, ultrasonic bath, UV-Ozone cleaner)

-

Glovebox with an inert atmosphere (N₂)

-

Shadow masks for patterning organic layers and cathode

Caption: Figure 2: Step-by-step workflow for fabricating an OLED device.

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the pre-patterned ITO substrates in cleaning detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates using a nitrogen gun.

-

Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the deposition system to enhance the work function of the ITO anode.[10]

-

-

Layer Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

-

Once the pressure is below 10⁻⁶ Torr, sequentially deposit the organic and inorganic layers. The thickness of each layer should be monitored using a quartz crystal microbalance.

-

Hole Injection Layer (HIL): Deposit ~10 nm of HAT-CN.

-

Hole Transport Layer (HTL): Deposit ~40 nm of NPB.

-

Emissive Layer (EML): Deposit ~30 nm of Alq₃.

-

Electron Transport Layer (ETL): Deposit ~20 nm of BPBO . Note: The optimal thickness for the ETL should be determined experimentally by fabricating a series of devices with varying BPBO thicknesses (e.g., 10 nm to 50 nm) and comparing their performance.[11][12]

-

Electron Injection Layer (EIL): Deposit ~1 nm of LiF.

-

Cathode: Deposit ~100 nm of Aluminum (Al) through a shadow mask to define the active device area.

-

-

Encapsulation:

-

After deposition, transfer the completed device to an inert atmosphere glovebox without exposure to air or moisture.[13]

-

Encapsulate the device using a UV-curable epoxy and a cover glass to protect the sensitive organic layers.

-

-

Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

-

Calculate the device performance metrics, including turn-on voltage, luminous efficiency (cd/A), power efficiency (lm/W), and External Quantum Efficiency (EQE).

-

Measure the electroluminescence spectrum using a spectrometer.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. displayman.com [displayman.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 17064-47-0 [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Electron mobility - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mbraun.com [mbraun.com]

Application of Benzoxazole Derivatives in Chemosensors: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole derivatives have emerged as a versatile and highly effective class of compounds in the development of chemosensors. Their rigid structure, coupled with their unique photophysical properties, makes them ideal candidates for the selective detection of a wide range of analytes, including metal ions, anions, and biological macromolecules. This document provides detailed application notes and protocols for the use of benzoxazole-based chemosensors, summarizing quantitative data and outlining experimental methodologies for their synthesis and application.

I. Overview of Benzoxazole-Based Chemosensors

Benzoxazole-containing ligands are widely utilized in medicinal chemistry, catalysis, and fluorescence chemosensing.[1] Their utility in chemosensors primarily stems from their ability to act as fluorophores whose emission properties are modulated by interactions with specific analytes. The sensing mechanisms often involve processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT). These mechanisms can lead to a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength upon binding to the target analyte.[2][3][4]

II. Quantitative Data Summary

The performance of various benzoxazole-based chemosensors for the detection of different analytes is summarized in the table below. This allows for a direct comparison of their key analytical parameters.

| Sensor Name/Reference | Target Ion | Response Type | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Ion) | Solvent System |

| Macrocycle L [2][5] | Zn²⁺ | Turn-on (CHEF) | - | 1:2 | Acetonitrile/Water (4:1, v/v) |

| Macrocycle L [2][5] | Cd²⁺ | Turn-on (CHEF) | - | 1:1 | Acetonitrile/Water (4:1, v/v) |

| BIPP [6] | Zn²⁺ | Turn-on | 2.36 x 10⁻⁸ M | 8:2 | Acetonitrile/Water (8:2, v/v) |

| Benzoxazole 3 [1] | Mg²⁺ | Turn-on | - | - | - |

| Benzothiazole 4 [1] | Zn²⁺ | Turn-on | - | - | - |

| Rhodamine-based probe [7] | Fe³⁺ | Turn-on | - | - | - |

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative benzoxazole-based chemosensor and its application in the detection of metal ions.

A. Synthesis of a Macrocyclic Benzoxazole-Based Chemosensor for Zn²⁺ and Cd²⁺[2][5]

This protocol describes the synthesis of a cyclophane macrocycle (L) containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore.

Materials:

-

2-Amino-m-cresol

-

Isophthalic acid

-

Polyphosphoric acid (PPA)

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

N-bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl₄)

-

1,4,7,10-Tetrakis(4-toluensulphonyl)-1,4,7,9-tetraazadecane

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

48% Hydrobromic acid in acetic acid (HBr/CH₃COOH)

-

Phenol

-

Ethanol

Procedure:

-

Synthesis of 1,3-bis(4-methyl-2-benzoxazolyl)phenyl (3):

-

Suspend 2-amino-m-cresol (150 mmol) and isophthalic acid (75 mmol) in PPA (120.0 g).

-

Heat the mixture overnight at 200 °C.

-

Cool the reaction mixture to room temperature and pour it into 3 dm³ of water at 0 °C.

-

Neutralize the mixture with Na₂CO₃, filter the precipitate, wash with methanol, and dry under reduced pressure to obtain compound 3 .

-

-

Bromination of Compound 3:

-

Reflux a solution of compound 3 (6.0 mmol), NBS (7.0 mmol), and AIBN (1.20 mmol) in 50 mL of CCl₄ for 24 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under vacuum and crystallize the residue from methanol to obtain the brominated fluorophore 4 .

-

-

Macrocyclization:

-

Add a solution of 1,4,7,10-tetrakis(4-toluensulphonyl)-1,4,7,9-tetraazadecane (3.0 mmol) in 200 cm³ of anhydrous DMF to an excess of K₂CO₃ (30 mmol) and reflux under a nitrogen atmosphere.

-

Add a suspension of the brominated fluorophore 4 (3 mmol) in 100 cm³ of anhydrous DMF to the mixture over 8 hours.

-

Reflux the mixture for an additional 12 hours.

-

Cool to room temperature and filter off the solid residue.

-

Concentrate the filtrate and precipitate the product in cold water.

-

-

Deprotection and Purification:

-

Suspend the crude product in 15 mL of 48% HBr/CH₃COOH, add phenol (27.0 mmol), and heat at 90 °C for 24 hours.

-

Cool to room temperature, collect the precipitate by filtration, and wash with a mixture of ethanol and water (99:1) to obtain the pure ligand L ·4HBr.

-

Purify the final product by recrystallization from hot ethanol.

-

B. Protocol for Fluorescence Detection of Zn²⁺ and Cd²⁺[2][5]

Materials:

-

Macrocyclic benzoxazole chemosensor (L)

-

Acetonitrile (ACN)

-

HEPES buffer (pH 7.4)

-

Stock solutions of Zn(ClO₄)₂ and Cd(ClO₄)₂

-

Fluorometer

Procedure:

-

Preparation of Sensor Solution:

-

Prepare a stock solution of the chemosensor L in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of L (e.g., 3.2 x 10⁻⁶ mol dm⁻³) in an ACN-aqueous HEPES buffer (pH 7.4, 4:1 v/v) solvent mixture.

-

-

Fluorescence Titration:

-

Place the sensor working solution in a quartz cuvette.

-

Record the initial fluorescence emission spectrum (excitation at 305 nm).

-

Incrementally add small aliquots of the metal ion stock solution (Zn²⁺ or Cd²⁺) to the cuvette.

-

After each addition, gently mix the solution and record the fluorescence emission spectrum.

-

Monitor the change in fluorescence intensity at the emission maximum (e.g., 385 nm for Zn²⁺ and 390 nm for Cd²⁺).

-

-

Selectivity Study:

-

Prepare solutions of the sensor L as described above.

-

Add a fixed amount (e.g., 2 equivalents) of various metal ion solutions (e.g., Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Ag⁺, Hg²⁺, Pb²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) to separate sensor solutions.

-